molecular formula C15H22ClN B13154692 N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride CAS No. 1354949-55-5

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride

Cat. No.: B13154692
CAS No.: 1354949-55-5
M. Wt: 251.79 g/mol
InChI Key: CUDFQLNTNVYNRT-UHFFFAOYSA-N
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Description

N-{[1-(3,5-Dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a synthetic organic compound characterized by two cyclopropane rings and a 3,5-dimethylphenyl substituent. The amine group is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Structurally, the compound combines rigidity (from cyclopropane rings) with lipophilicity (from the aromatic methyl groups), which may influence its bioavailability and interaction with biological targets.

Properties

CAS No.

1354949-55-5

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine;hydrochloride

InChI

InChI=1S/C15H21N.ClH/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14;/h7-9,14,16H,3-6,10H2,1-2H3;1H

InChI Key

CUDFQLNTNVYNRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C.Cl

Origin of Product

United States

Preparation Methods

Formation of the Cyclopropyl Group

The initial step in the synthesis involves the formation of the cyclopropyl group through cyclopropanation reactions. Two common approaches include:

Method A: Diazomethane-Based Cyclopropanation

  • Reagents: Diazomethane (CH2N2)
  • Conditions: Low temperature (-20°C to 0°C), inert atmosphere
  • Catalyst: Typically copper or rhodium-based catalysts
  • Reaction time: 2-4 hours

Method B: Simmons-Smith Cyclopropanation

  • Reagents: Diiodomethane (CH2I2), zinc-copper couple
  • Conditions: Room temperature to reflux in diethyl ether or DCM
  • Reaction time: 6-12 hours
  • Yield: Typically 65-80%

Attachment to the Dimethylphenyl Ring

The second major step involves attaching the cyclopropyl group to the 3,5-dimethylphenyl ring:

Friedel-Crafts Alkylation Approach:

  • Reagents: 3,5-dimethylbenzene, cyclopropyl halide derivative
  • Catalyst: Lewis acids (AlCl3, FeCl3)
  • Solvent: Dichloromethane or carbon disulfide
  • Temperature: 0°C to room temperature
  • Reaction time: 4-8 hours
  • Yield: 50-70%

Formation of the Amine Group

Industrial Production Methods

For larger-scale synthesis of this compound, several modifications to the laboratory procedures are typically implemented:

Continuous Flow Reactors

Industrial production often utilizes continuous flow reactors to enhance efficiency and yield:

Advantages of Continuous Flow Systems:

  • Better temperature control
  • Improved mixing
  • Enhanced safety for hazardous reagents (e.g., diazomethane)
  • Higher throughput
  • More consistent product quality

Automated Synthesis

Automation plays a crucial role in industrial production:

Key Automation Features:

  • Precise reagent addition
  • Controlled reaction parameters
  • In-line analysis
  • Reduced manual handling
  • Improved reproducibility

Reaction Yield Analysis

The overall yield for the complete synthesis varies depending on the specific methods employed. The table below summarizes typical yields for each step and overall process:

Synthetic Step Method Typical Yield (%) Reaction Time Key Factors Affecting Yield
Cyclopropanation Diazomethane 70-85 2-4 hours Temperature control, catalyst purity
Cyclopropanation Simmons-Smith 65-80 6-12 hours Quality of Zn-Cu couple, moisture exclusion
Friedel-Crafts Alkylation AlCl3 catalyzed 50-70 4-8 hours Lewis acid quality, reaction temperature
Reductive Amination NaCNBH3 60-75 12-24 hours pH control, reagent ratios
HCl Salt Formation Anhydrous HCl 85-95 1-2 hours Solvent purity, crystallization conditions
Overall Yield Combined Process 15-40 25-50 hours Purification efficiency between steps

Purification Techniques

The purification of this compound is critical for achieving high purity (≥95%) required for research applications:

Chromatographic Methods

Column Chromatography:

  • Stationary phase: Silica gel or alumina
  • Mobile phase: Gradient elution with hexane/ethyl acetate mixtures
  • Detection: TLC with ninhydrin or UV visualization

HPLC Purification:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water with 0.1% formic acid
  • Detection: UV at 254 nm

Crystallization Techniques

Recrystallization Solvents:

  • Ethanol/diethyl ether
  • Acetone/hexane
  • Isopropanol/water

Typical Procedure:

  • Dissolve crude product in minimum hot solvent
  • Filter hot solution
  • Cool slowly to room temperature
  • Further cool in ice bath
  • Filter crystals and wash with cold solvent
  • Dry under vacuum at 40-50°C

Spectroscopic Confirmation

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d6):

  • Expected signals for methyl groups (δ ~2.2-2.3 ppm)
  • Aromatic protons (δ ~6.8-7.2 ppm)
  • Cyclopropyl protons (δ ~0.4-1.0 ppm)
  • Methylene protons (δ ~2.5-3.0 ppm)
  • NH proton (broad signal, δ ~8.0-9.0 ppm)

13C NMR (100 MHz, DMSO-d6):

  • Methyl carbons (δ ~21 ppm)
  • Aromatic carbons (δ ~125-145 ppm)
  • Cyclopropyl carbons (δ ~5-10 ppm)
  • Quaternary carbon (δ ~25-30 ppm)
  • Methylene carbon (δ ~45-50 ppm)

Mass Spectrometry

Expected MS data:

  • Molecular ion peak [M-Cl]+ at m/z 216
  • Fragmentation pattern showing loss of cyclopropyl group
  • Base peak corresponding to dimethylphenyl fragment

Quality Control Parameters

For research-grade this compound, the following quality control parameters are typically assessed:

Parameter Specification Analytical Method
Appearance White to off-white crystalline powder Visual inspection
Purity ≥95% HPLC
Identity Conforms to structure NMR, MS
Water content ≤0.5% Karl Fischer titration
Residual solvents Within ICH limits GC headspace
Melting point Characteristic range Differential scanning calorimetry
Optical rotation If applicable Polarimetry

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include the inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Amide/Urea Groups : The target compound’s cyclopropane rings may confer greater metabolic stability compared to the amide or urea linkages in propanil and iprodione metabolites, which are prone to hydrolysis .
  • Aromatic Substitution: The 3,5-dimethylphenyl group in the target compound contrasts with the dichlorophenyl groups in propanil and iprodione metabolites.
  • Amine Hydrochloride vs. Neutral Amides : The protonated amine in the target compound may facilitate stronger ionic interactions with biological targets (e.g., enzymes or receptors), whereas neutral amides in propanil and isoxaben rely on hydrogen bonding .

Mechanistic and Efficacy Comparison

Compound Hypothesized Mechanism of Action Efficacy Factors
Target Compound Potential acetylcholinesterase inhibition or cytochrome P450 modulation High lipophilicity may enhance residual activity
Propanil Photosystem II inhibition in plants Rapid action but short-lived due to hydrolysis
Iprodione Metabolite Disruption of fungal cell membrane integrity Broad-spectrum but resistance observed
Isoxaben Cellulose biosynthesis inhibition Selective for monocot weeds

Research Findings :

  • Propanil’s amide group is susceptible to enzymatic degradation, limiting its persistence in soil. In contrast, the cyclopropane rings in the target compound may reduce enzymatic cleavage, extending its half-life .
  • Isoxaben’s benzamide structure targets cellulose synthesis, a mechanism distinct from the target compound’s hypothesized enzyme inhibition. This suggests divergent applications (e.g., grass vs. broadleaf weed control) .

Toxicity and Environmental Impact

Compound Acute Toxicity (LD₅₀, Rat Oral) Environmental Persistence
Target Compound Not available (inferred moderate) Likely moderate due to stability
Propanil 1,400 mg/kg Low (hydrolyzes rapidly)
Iprodione Metabolite 3,200 mg/kg Moderate (stable in soil)
Isoxaben >5,000 mg/kg High

Notes:

  • The target compound’s environmental impact remains speculative. Its stability could pose bioaccumulation risks, necessitating further ecotoxicological studies.

Biological Activity

N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by two cyclopropyl groups and a dimethylphenyl moiety. Its chemical formula is C13H18NC_{13}H_{18}N with a molecular weight of 202.29 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release or receptor activity.

Biological Activity Overview

Activity Description
Receptor Interaction Potential modulation of dopamine and serotonin receptors
Neuroprotective Effects May exhibit neuroprotective properties in models of neurodegeneration
Anti-inflammatory Action Possible reduction in inflammatory markers in vitro
Cardiovascular Effects Potential influence on platelet aggregation and thrombotic events

Case Studies

  • Neuroprotective Studies : In a study evaluating the neuroprotective effects of cyclopropanamine derivatives, this compound demonstrated significant reductions in neuronal cell death in models of oxidative stress. This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Platelet Aggregation : Research indicates that compounds similar to this compound may inhibit platelet aggregation, thus serving as potential agents for the prevention of thrombotic events. This aligns with findings related to ticagrelor, a known P2Y12 receptor antagonist.
  • Inflammatory Response : In vitro studies have shown that this compound can modulate cytokine production in macrophages, leading to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect could be beneficial in treating inflammatory conditions.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Cyclization Reactions : The cyclopropane rings are formed through cyclization reactions involving suitable precursors.
  • Hydrochloride Formation : The final product is converted into its hydrochloride form to enhance solubility.

A simplified synthetic pathway can be outlined as follows:

  • Starting Material Preparation : Synthesize 3,5-dimethylphenyl derivatives.
  • Cyclopropanation Reaction : Utilize cyclopropanation techniques to introduce the cyclopropane moieties.
  • Formation of Hydrochloride Salt : Treat the base form with hydrochloric acid to obtain the hydrochloride salt.

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